molecular formula C24H31BrN4O5 B14864436 (2S,4R)-N-((S)-1-(4-Bromophenyl)-3-(methylamino)-3-oxopropyl)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamide

(2S,4R)-N-((S)-1-(4-Bromophenyl)-3-(methylamino)-3-oxopropyl)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamide

Cat. No.: B14864436
M. Wt: 535.4 g/mol
InChI Key: DZVFTEQNLPBNLU-MDPIYQRISA-N
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Description

(3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide is a complex organic compound characterized by its unique structural features. This compound contains a bromophenyl group, a hydroxy group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bromophenyl intermediate, followed by the formation of the oxazole ring. The final steps involve the coupling of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the bromophenyl group would yield a phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S)-3-(4-bromophenyl)-3-{[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidin-2-yl]formamido}-N-methylpropanamide stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C24H31BrN4O5

Molecular Weight

535.4 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H31BrN4O5/c1-13(2)22(20-9-14(3)28-34-20)24(33)29-12-17(30)10-19(29)23(32)27-18(11-21(31)26-4)15-5-7-16(25)8-6-15/h5-9,13,17-19,22,30H,10-12H2,1-4H3,(H,26,31)(H,27,32)/t17-,18+,19+,22-/m1/s1

InChI Key

DZVFTEQNLPBNLU-MDPIYQRISA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NC)C3=CC=C(C=C3)Br)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NC)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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